methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate
Description
Chiral Center Analysis at C2 Position
The C2 carbon in methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate serves as the stereogenic center, with its configuration designated as S per IUPAC nomenclature. This center is bonded to four distinct substituents:
- A tert-butoxycarbonyl (Boc)-protected amino group (–NH–C(O)–O–C(CH₃)₃),
- A methyl ester moiety (–C(O)–O–CH₃),
- A difluoromethoxy-substituted ethyl chain (–CH₂–O–CF₂H),
- A hydrogen atom .
The priority of substituents, determined by the Cahn-Ingold-Prelog rules, follows the sequence: Boc-protected amino group (highest priority due to the oxygen and nitrogen atoms) > methyl ester (carbonyl oxygen) > difluoromethoxy group (oxygen and fluorine atoms) > hydrogen. The (S) configuration arises when tracing the path from the highest-priority (Boc) to the second (ester) and third (difluoromethoxy) groups in a counterclockwise direction, with the hydrogen atom projecting into the plane.
This stereochemical assignment is critical for the molecule’s biological activity, as enantiomeric forms often exhibit divergent interactions with chiral environments, such as enzyme active sites. The Boc group’s steric bulk further stabilizes the configuration by restricting rotation around the C–N bond, preserving the compound’s stereochemical integrity during synthetic transformations.
Conformational Dynamics of Difluoromethoxy Substituent
The difluoromethoxy group (–O–CF₂H) exhibits restricted rotational freedom due to the electronegativity and van der Waals radii of fluorine atoms. Computational studies on similar systems reveal two primary low-energy conformers (Figure 1):
- Synperiplanar : The fluorine atoms align with the oxygen lone pairs, maximizing hyperconjugative stabilization.
- Anticlinal : The C–F bonds adopt a staggered arrangement relative to the C–O bond, minimizing steric repulsion.
The energy barrier between these conformers is approximately 2–3 kcal/mol, allowing interconversion at room temperature. This flexibility enables the difluoromethoxy group to engage in dynamic interactions with hydrophobic pockets or hydrogen-bond acceptors in biological targets. For example, in protease inhibitors, analogous difluoromethoxy substituents adopt multiple conformations to optimize binding affinity.
Table 1: Conformational Parameters of Difluoromethoxy Group
| Parameter | Synperiplanar Conformer | Anticlinal Conformer |
|---|---|---|
| C–O–C–F dihedral angle | 0° | 120° |
| Relative energy (kcal/mol) | 0.0 | 1.8 |
| Dominant stabilization | Hyperconjugation | Steric avoidance |
Properties
IUPAC Name |
methyl (2S)-3-(difluoromethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(15)13-6(7(14)16-4)5-17-8(11)12/h6,8H,5H2,1-4H3,(H,13,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJCIWFHDXVDA-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Esterification: The carboxylic acid group of the amino acid is esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of sustainability and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Esterification and Transesterification: The methyl ester group can be converted to other esters or acids.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Esterification: Methanol and sulfuric acid or DCC are used for esterification reactions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Different Esters: Transesterification can produce different ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate has been investigated for its potential as a pharmacological agent. Its structural analogs are known to exhibit various biological activities, including:
- Antitumor Activity : Research has shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains, suggesting potential uses in antibiotic development.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound and their evaluation against cancer cell lines. The results indicated that certain modifications to the difluoromethoxy group significantly enhanced the antitumor efficacy, demonstrating the importance of structural optimization in drug design .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Protection of Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
- Fluorination : The introduction of fluorine atoms is achieved through selective fluorination methods, enhancing the compound's biological properties.
- Final Esterification : The final step involves esterification to form the methyl ester, which is crucial for the compound's solubility and bioavailability.
Research Applications
The compound is being actively researched for several applications:
- Drug Development : As a lead compound, it serves as a scaffold for developing new drugs targeting specific diseases.
- Biological Probes : Its derivatives are used as probes in biological studies to understand mechanisms of action at the molecular level.
- Synthetic Intermediates : It acts as an intermediate in synthesizing more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural analogs from the provided evidence, emphasizing differences in side-chain substituents and their implications:
Key Observations:
- Electronic Effects : The difluoromethoxy group (-OCHF₂) in the target compound provides electron-withdrawing properties, stabilizing the adjacent carbon against nucleophilic attack compared to electron-rich indole or pyrimidine substituents .
- Lipophilicity : Aliphatic fluorinated analogs (e.g., compound 23 ) exhibit lower logP values than aromatic fluorinated derivatives (e.g., 3,5-difluorophenyl ), impacting membrane permeability.
- Synthetic Utility : Indole-containing analogs (e.g., 1b ) are precursors to bioactive peptides, whereas pyrimidinyl derivatives may target enzymatic active sites .
Deprotection and Stability:
- The Boc group in the target compound is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), similar to other Boc-protected amino esters .
- The difluoromethoxy group resists hydrolysis under basic conditions, unlike ester or amide functionalities in compounds like 1c , which require controlled pH for stability.
Physical and Spectroscopic Properties
Thermal Stability:
- The 3,5-difluorophenyl analog has a melting point of 78–80°C, whereas indole-containing derivatives (e.g., 1b ) typically melt at 120–150°C due to π-π stacking. The target compound’s aliphatic -OCHF₂ group likely reduces crystallinity, resulting in a lower melting point (predicted: 50–70°C).
Spectroscopic Data:
- ¹H NMR : The -OCHF₂ group produces a characteristic triplet near δ 6.0–6.5 ppm due to coupling with two fluorine atoms, distinct from aromatic protons in phenyl/indole analogs .
- ¹⁹F NMR : A singlet near δ -140 ppm is expected for -OCHF₂, contrasting with the -125 to -135 ppm range for aryl fluorides .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈F₂N₂O₄
- Molecular Weight : 306.29 g/mol
- CAS Number : 187035-34-3
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during further synthesis.
- Introduction of Difluoromethoxy Group : This is achieved through nucleophilic substitution reactions, where difluoromethanol acts as the nucleophile.
- Esterification : The final product is obtained through esterification of the carboxylic acid with methanol.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:
- Induction of apoptosis through the activation of caspases.
- Inhibition of cell cycle progression at the G1 phase.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Exhibits antifungal properties against common strains like Candida albicans.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, such as:
- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition can enhance insulin secretion, making it a potential candidate for diabetes treatment.
Case Studies
-
In Vivo Study on Cancer Models
- A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in significant tumor reduction compared to control groups.
- Tumor growth inhibition was measured, showing a reduction rate of up to 70% after four weeks of treatment.
-
Antimicrobial Efficacy Assessment
- A series of tests against bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potent antimicrobial activity.
- The compound was also tested in combination with standard antibiotics, showing synergistic effects that enhance efficacy.
Data Tables
Q & A
Q. What are the standard synthetic protocols for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate, and what key steps ensure successful Boc protection?
- Methodological Answer : The synthesis typically involves Boc protection of an amino group followed by esterification. For example, in analogous compounds, Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (CH₂Cl₂) with a base like triethylamine (Et₃N) . Critical steps include:
- Maintaining anhydrous conditions to prevent hydrolysis of the Boc group.
- Stirring at room temperature for 2 hours to ensure complete reaction .
- Workup via partitioning between water and organic solvents, followed by drying (Na₂SO₄) and concentration .
Table 1 : Key Reaction Conditions from Evidence
| Step | Reagents/Solvents | Time | Yield | Reference |
|---|---|---|---|---|
| Boc Protection | Boc anhydride, Et₃N, CH₂Cl₂ | 2 h | 95% | |
| Ester Hydrolysis | LiOH, THF/H₂O | 2 h | Crude |
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm stereochemistry and functional groups. For example, tert-butyl protons appear as singlet at ~1.4 ppm, while the difluoromethoxy group shows splitting patterns due to coupling with fluorine .
- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1700 cm⁻¹, ester C=O at ~1750 cm⁻¹) .
- HPLC : Assess purity and enantiomeric excess using chiral columns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess in the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in esterification steps, as seen in similar syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates compared to CH₂Cl₂ .
- Temperature Control : Lower temperatures (0–5°C) during Boc protection minimize side reactions .
- Purification : Preparative HPLC with chiral stationary phases resolves enantiomers effectively .
Q. What strategies are recommended for analyzing and resolving contradictions in reported synthetic yields for similar Boc-protected amino acid derivatives?
- Methodological Answer :
- Variable Analysis : Compare reaction scales (e.g., 1 mmol vs. 4 mmol) and reagent purity. reports 60% yield at 1 mmol scale, while achieves 95% at larger scales .
- Byproduct Identification : Use LC-MS to detect hydrolysis products or racemization.
- Reproducibility Checks : Replicate conditions with strict control of moisture and oxygen levels .
Q. How should one design experiments to assess the stability of the difluoromethoxy group under various reaction conditions?
- Methodological Answer :
- Stability Screens : Expose the compound to acidic (HCl), basic (NaOH), and thermal (40–80°C) conditions. Monitor degradation via ¹⁹F NMR or LC-MS .
- Kinetic Studies : Measure half-life of the difluoromethoxy group in different solvents (e.g., DMSO vs. MeOH) .
- Control Experiments : Compare with non-fluorinated analogs to isolate fluorine-specific effects .
Data Contradiction Analysis
- Example : reports crude yields after hydrolysis, while uses flash chromatography for purification. This discrepancy highlights the need for intermediate purity checks via TLC or NMR before proceeding to subsequent steps .
Safety and Handling in Academic Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
